1-Cyclobutylpiperidin-4-ol

Description

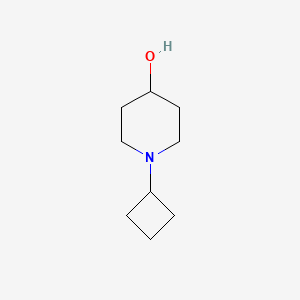

Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNHWMSTHVIRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclobutylpiperidin-4-ol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclobutylpiperidin-4-ol is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural motif, featuring a cyclobutyl group appended to a piperidine ring, makes it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

The fundamental structure of this compound consists of a piperidine ring substituted at the nitrogen atom with a cyclobutyl group and at the 4-position with a hydroxyl group.

Molecular Formula: C₉H₁₇NO[1]

Molecular Weight: 155.24 g/mol [2]

IUPAC Name: this compound[3]

Synonyms: N-Cyclobutyl-4-hydroxypiperidine, 1-Cyclobutyl-4-hydroxypiperidine[3][6]

Structural Diagram:

Caption: 2D Structure of this compound

Physicochemical Properties:

| Property | Value | Source |

| Purity | 95% | [3] |

| XlogP (predicted) | 1.0 | [1] |

| Monoisotopic Mass | 155.13101 Da | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through reductive amination . This well-established reaction in organic chemistry provides a straightforward route to secondary and tertiary amines.

Reaction Scheme:

Caption: Synthesis of this compound via Reductive Amination.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis is outlined below. This protocol is adapted from established procedures in the scientific literature.

Step 1: Reaction Setup

-

To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or dichloroethane), add cyclobutanone.

-

The choice of an aprotic solvent is crucial to prevent unwanted side reactions with the reducing agent.

Step 2: Reductive Amination

-

The reaction mixture is then treated with a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Sodium triacetoxyborohydride is the preferred reagent for reductive aminations as it is less sensitive to moisture and provides higher yields compared to other reducing agents like sodium borohydride.

-

The reaction is typically carried out at a controlled temperature, usually between 20°C and 30°C, for a duration of 12 to 14 hours to ensure complete conversion.

Step 3: Work-up and Isolation

-

Upon completion, the reaction is quenched with an aqueous solution, and the product is extracted into an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude this compound can be purified by standard techniques such as column chromatography or crystallization to obtain the final product with high purity.

Spectroscopic Data (Predicted)

While experimental spectra are not widely published, predicted mass spectrometry data provides valuable information for the characterization of this compound.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 156.13829 |

| [M+Na]⁺ | 178.12023 |

| [M-H]⁻ | 154.12373 |

| [M+NH₄]⁺ | 173.16483 |

| [M+K]⁺ | 194.09417 |

| [M+H-H₂O]⁺ | 138.12827 |

| Data sourced from PubChemLite.[1] |

Applications in Drug Discovery

The 1-cyclobutylpiperidine moiety is a recognized pharmacophore in modern drug discovery, imparting favorable properties to bioactive molecules.[7] this compound serves as a key intermediate in the synthesis of compounds targeting various receptors and enzymes.

Histamine H3 Receptor Inverse Agonists:

A significant application of this compound is in the development of potent and selective histamine H3 receptor (H3R) inverse agonists.[7] These compounds have shown therapeutic potential for treating sleep disorders and cognitive deficits.[7] The cyclobutyl group is often crucial for achieving high affinity and selectivity for the H3 receptor.[8][9]

One notable example is the synthesis of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide, a potent H3R inverse agonist.[8] In the synthesis of this compound, this compound undergoes a Williamson ether synthesis with 4-fluoro-1-nitrobenzene, followed by several subsequent steps.

Logical Flow of a Multi-step Synthesis Utilizing this compound:

Sources

- 1. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. aksci.com [aksci.com]

- 4. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 5. 869224-62-4|this compound|BLD Pharm [bldpharm.com]

- 6. N-Cyclobutyl-4-hydroxypiperidine | 869224-62-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Collection - Discovery and Development of Nâ[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 9. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclobutylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 1-Cyclobutylpiperidin-4-ol, a key building block in modern medicinal chemistry. Its unique structural combination of a cyclobutyl moiety and a piperidinol core makes it a valuable scaffold for the synthesis of novel therapeutic agents. Understanding its fundamental characteristics is paramount for its effective utilization in drug design, synthesis, and formulation. This document delves into its key physical and chemical properties, supported by established analytical methodologies and safety protocols.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with a cyclobutyl group and at the 4-position with a hydroxyl group.

-

IUPAC Name: this compound

-

Canonical SMILES: C1CC(C1)N2CCC(CC2)O

-

InChI Key: DFNHWMSTHVIRFR-UHFFFAOYSA-N[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is the bedrock of successful drug development. These parameters influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Melting Point | Not available | Experimental data not found in literature. |

| Boiling Point | 266.5 ± 15.0 °C | Predicted[5][6] |

| Density | 1.115 ± 0.06 g/cm³ | Predicted[5][6] |

| pKa | 14.87 ± 0.20 | Predicted[5][6] |

| Solubility | Not available | Experimental data not found in literature.[1][4] |

Note: The boiling point, density, and pKa values are predicted and should be used as estimations. Experimental verification is recommended.

Causality Behind Physicochemical Properties

The predicted high boiling point of this compound is attributable to the presence of the polar hydroxyl group, which can participate in intermolecular hydrogen bonding. This, along with the molecule's moderate molecular weight, requires significant energy to overcome these intermolecular forces for a phase transition to the gaseous state.

The basicity of the tertiary amine in the piperidine ring is the primary determinant of its pKa. The electron-donating nature of the alkyl substituents (cyclobutyl and the piperidine ring itself) increases the electron density on the nitrogen atom, making the lone pair more available for protonation.

The solubility of this compound is expected to be moderate in aqueous solutions due to the presence of the hydrogen-bond-donating hydroxyl group and the hydrogen-bond-accepting tertiary amine. However, the non-polar cyclobutyl and piperidine rings will contribute to its solubility in organic solvents.

Spectroscopic Profile

Expected ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on the cyclobutyl ring, the piperidine ring, and the hydroxyl group.

-

Cyclobutyl Protons: A series of multiplets in the upfield region (approximately 1.5-2.5 ppm).

-

Piperidine Protons: The protons on the piperidine ring will likely appear as overlapping multiplets in the range of 1.4-3.0 ppm. The protons alpha to the nitrogen will be the most downfield.

-

Methine Proton (C4-H): A multiplet around 3.5-4.0 ppm, shifted downfield due to the adjacent hydroxyl group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Cyclobutyl Carbons: Signals in the aliphatic region (approximately 20-40 ppm).

-

Piperidine Carbons: The carbons of the piperidine ring are expected to resonate between 30-60 ppm. The carbons adjacent to the nitrogen will be further downfield.

-

Carbon Bearing the Hydroxyl Group (C4): This carbon will be the most downfield of the piperidine ring carbons, likely in the 60-70 ppm range.

Expected Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (Aliphatic): Multiple sharp peaks in the 2850-3000 cm⁻¹ range.

-

C-O Stretch: A moderate to strong band between 1000-1260 cm⁻¹.

-

C-N Stretch: A weak to moderate band in the 1020-1250 cm⁻¹ region.

Expected Mass Spectrometry (MS) Data

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns would involve the loss of a water molecule from the molecular ion, and cleavage of the cyclobutyl group or the piperidine ring.

Experimental Methodologies

To obtain precise and reliable physicochemical data, standardized experimental protocols must be followed.

Determination of Melting Point

The melting point is a critical indicator of purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of high purity.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Caption: Workflow for Aqueous Solubility Determination.

Safety and Handling

Based on the Safety Data Sheet for this compound (CAS 869224-62-4), the following safety precautions should be observed.[4]

-

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[4]

-

-

Precautionary Statements:

-

Avoid breathing dust/fumes/gas/mist/vapors/spray.[4]

-

Wash skin thoroughly after handling.[4]

-

Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

IF ON SKIN: Wash with plenty of soap and water.[4]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Store in a well-ventilated place. Keep container tightly closed.[4]

-

Chemical Stability: The compound is stable under recommended storage temperatures and pressures.[4]

Incompatible Materials: Strong oxidizing agents.[4]

Hazardous Decomposition Products: Carbon oxides and nitrogen oxides.[4]

Caption: Key Safety and Handling Considerations.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties that make it amenable to a variety of chemical transformations and suitable for incorporation into drug discovery programs. While experimental data for some of its properties are not widely published, predictions based on its structure provide a solid foundation for its use in research and development. Adherence to appropriate safety protocols is essential when handling this compound. Further experimental investigation into its physicochemical characteristics will undoubtedly enhance its utility in the scientific community.

References

Sources

- 1. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. aksci.com [aksci.com]

- 5. N-Cyclobutyl-4-hydroxypiperidine | 869224-62-4 [chemicalbook.com]

- 6. 869224-62-4 | CAS DataBase [m.chemicalbook.com]

An In-Depth Technical Guide to 1-Cyclobutylpiperidin-4-ol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclobutylpiperidin-4-ol is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid cyclobutyl moiety and functionalized piperidine ring offer a unique three-dimensional structure that is increasingly utilized in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its significant applications, particularly in the development of selective enzyme inhibitors and receptor modulators.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is crucial for its effective application in multi-step syntheses and for the prediction of the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | [1] |

| Molecular Weight | 155.24 g/mol | Calculated |

| Monoisotopic Mass | 155.13101 Da | [1] |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is most effectively achieved through reductive amination. This method is widely employed in pharmaceutical synthesis due to its efficiency and operational simplicity. The protocol described below is a self-validating system, where successful execution yields a product with predictable characteristics, confirming the reaction's efficacy.

Reaction Scheme: Reductive Amination

The synthesis involves the reaction of 4-hydroxypiperidine with cyclobutanone in the presence of a reducing agent, sodium triacetoxyborohydride. This process forms the basis for the construction of the target molecule.

Caption: Reductive amination of 4-hydroxypiperidine with cyclobutanone.

Experimental Protocol

This protocol is adapted from established procedures for reductive amination reactions in the synthesis of pharmaceutical intermediates.[2]

Materials:

-

4-Hydroxypiperidine

-

Cyclobutanone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask, add cyclobutanone (1.1 equivalents).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. The portion-wise addition is crucial to control the reaction rate and prevent excessive heat generation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting materials.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This step neutralizes the acidic byproducts of the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). The multiple extractions ensure the complete recovery of the product from the aqueous phase.

-

Washing and Drying: Combine the organic layers and wash with brine. The brine wash removes any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.

Characterization

Due to the proprietary nature of specific analytical data, representative spectra for similar piperidine derivatives are often used for preliminary identification. Researchers should perform their own analytical characterization for definitive structural confirmation. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the cyclobutyl and piperidinyl protons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH) group.

Applications in Drug Discovery

This compound serves as a critical intermediate in the synthesis of a variety of biologically active molecules. Its structural features are particularly valuable in the design of compounds targeting specific enzymes and receptors.

Histamine H3 Receptor (H3R) Inverse Agonists

The 1-cyclobutylpiperidine moiety is a key pharmacophore in a series of potent and selective histamine H3 receptor (H3R) inverse agonists.[2] These compounds have shown therapeutic potential for the treatment of sleep disorders and cognitive deficits.[2][3][4][5][6] The cyclobutyl group is believed to provide an optimal fit within the receptor's binding pocket, contributing to the high affinity and selectivity of these molecules.

Caption: Signaling pathway of H3R inverse agonists.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

This compound is also a valuable building block in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. These inhibitors are a class of oral anti-diabetic drugs used for the treatment of type 2 diabetes. The piperidine scaffold can be functionalized to interact with key residues in the active site of the DPP-IV enzyme, leading to its inhibition.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions.

-

Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Precautions: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis via reductive amination and its utility in constructing key pharmacophores for H3R inverse agonists and DPP-IV inhibitors underscore its importance in modern drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

- AK Scientific, Inc. (Date not available).

-

ResearchGate. (Date not available). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. [Link]

-

PubMed. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. [Link]

- Sigma-Aldrich. (2025).

-

PubChem. (Date not available). This compound. [Link]

-

PubMed. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. [Link]

- Hudkins, R. L., et al. (2014). Discovery of (1R, 6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]3,4-diaza-bicyclo[4.1.0] hept-4-en-2-one (R, S-4a): Histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting. Bioorganic & Medicinal Chemistry Letters.

-

PubMed. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. [Link]

- National Center for Biotechnology Information. (Date not available). PubChem Compound Summary for CID 58155416, this compound.

-

National Institutes of Health. (Date not available). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

-

MDPI. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. [Link]

- PubChemLite. (Date not available). This compound (C9H17NO).

-

MDPI. (Date not available). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. [Link]

-

MDPI. (Date not available). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]

Sources

- 1. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

Spectroscopic Characterization of 1-Cyclobutylpiperidin-4-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Cyclobutylpiperidin-4-ol, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and reproducibility.

Molecular Structure and Significance

This compound is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with a cyclobutyl group and at the 4-position with a hydroxyl group. Its chemical formula is C9H17NO, and its structure plays a crucial role in its reactivity and interaction with biological targets.[1] The precise characterization of this molecule is paramount for its application in medicinal chemistry, where it often serves as a scaffold for the development of novel therapeutics, including histamine H3 receptor inverse agonists.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Due to the absence of publicly available experimental spectra for this compound, this section will focus on the predicted ¹H and ¹³C NMR spectra, based on the known chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine and cyclobutyl rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the ring conformations.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (CH-OH) | ~3.6 - 3.8 | Multiplet | 1H |

| Piperidine H-2, H-6 (axial & equatorial) | ~2.6 - 2.9 (eq), ~2.0 - 2.3 (ax) | Multiplets | 4H |

| Piperidine H-3, H-5 (axial & equatorial) | ~1.8 - 2.0 (eq), ~1.4 - 1.6 (ax) | Multiplets | 4H |

| Cyclobutyl CH-N | ~2.5 - 2.8 | Multiplet | 1H |

| Cyclobutyl CH₂ | ~1.8 - 2.1 | Multiplets | 4H |

| Cyclobutyl CH₂ | ~1.6 - 1.8 | Multiplets | 2H |

| OH | Broad singlet | 1H |

Causality Behind Experimental Choices: The choice of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical for obtaining high-resolution spectra. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. The addition of a drop of D₂O would result in the disappearance of the hydroxyl proton signal, confirming its assignment. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets arising from the piperidine and cyclobutyl ring protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (CH-OH) | ~65 - 70 |

| C-2, C-6 | ~50 - 55 |

| C-3, C-5 | ~30 - 35 |

| Cyclobutyl C-1 (CH-N) | ~55 - 60 |

| Cyclobutyl C-2, C-4 | ~25 - 30 |

| Cyclobutyl C-3 | ~15 - 20 |

Trustworthiness Through Self-Validating Systems: The combination of ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a self-validating dataset. COSY would establish the proton-proton coupling networks within the piperidine and cyclobutyl rings, while HSQC would correlate each proton signal to its directly attached carbon, confirming the assignments made in the one-dimensional spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-N bonds, as well as the C-H bonds of the aliphatic rings.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aliphatic) | 2850 - 3000 | Strong |

| C-N (amine) | 1000 - 1250 | Medium |

| C-O (alcohol) | 1000 - 1200 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The evanescent wave that penetrates the sample is partially absorbed, and the resulting spectrum is collected.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

This method is rapid, requires minimal sample preparation, and is suitable for a wide range of samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectral Data

For this compound (C9H17NO), the predicted monoisotopic mass is 155.1310 Da.[1] In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily protonated.

| Adduct / Fragment | Predicted m/z |

| [M+H]⁺ | 156.1383 |

| [M+Na]⁺ | 178.1202 |

| [M+H-H₂O]⁺ | 138.1283 |

Authoritative Grounding: The predicted m/z values are based on calculations using the exact masses of the constituent isotopes.[1] The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of a water molecule from the molecular ion, followed by fragmentation of the piperidine and cyclobutyl rings.

Experimental Workflow: LC-MS Analysis

Sources

- 1. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]

- 2. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Cyclobutylpiperidin-4-ol in Different Solvents

Abstract

Introduction: The Strategic Importance of 1-Cyclobutylpiperidin-4-ol

The piperidine scaffold is a cornerstone in modern drug discovery, present in a multitude of approved therapeutic agents.[2] Its N-substituted derivatives, such as this compound, are of particular interest as they allow for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 1-cyclobutyl moiety, specifically, has been increasingly incorporated into drug candidates to enhance properties such as metabolic stability, water solubility, and receptor binding by introducing a three-dimensional, non-planar structure.[3]

Understanding the solubility of an intermediate like this compound is paramount. Solubility is a critical determinant of reaction kinetics, purification efficiency (e.g., crystallization), and the ease of handling and formulation.[4] Poor solubility can create significant bottlenecks in the scale-up synthesis and development of active pharmaceutical ingredients (APIs). This guide provides the foundational knowledge and practical workflows necessary to characterize and overcome potential solubility challenges associated with this versatile intermediate.

Physicochemical Properties and Structural Analysis

To predict the solubility behavior of this compound, we must first analyze its molecular structure and key physicochemical parameters.

Molecular Structure and Functional Groups

The structure of this compound features three key components that dictate its solubility:

-

A Tertiary Amine (Piperidine Nitrogen): The nitrogen atom within the piperidine ring is a tertiary amine. This group is basic and can be protonated at acidic pH, significantly increasing aqueous solubility.

-

A Secondary Alcohol (Hydroxyl Group): The hydroxyl (-OH) group at the 4-position is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature enhances solubility in polar protic solvents like water and alcohols.

-

A Cyclobutyl Group: This non-polar, aliphatic ring attached to the nitrogen atom increases the lipophilicity of the molecule. The introduction of such saturated rings can also disrupt crystal lattice formation, which may lead to enhanced solubility compared to planar aromatic analogues.[3]

Caption: Chemical structure of this compound.

Predicted Physicochemical Parameters

While experimental data is scarce, computational models can provide valuable estimates for key properties influencing solubility.

| Parameter | Predicted Value | Significance for Solubility |

| Molecular Weight | ~169.26 g/mol | Low molecular weight generally favors higher solubility.[5] |

| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | A positive logP indicates a preference for lipophilic (non-polar) environments, but the value is moderate, suggesting some degree of aqueous solubility is possible.[5] |

| pKa (Acid Dissociation Constant) | 9.0 - 10.0 (for the protonated amine) | The basic nitrogen will be significantly protonated in acidic solutions (pH < pKa), leading to a dramatic increase in aqueous solubility.[6] |

| Topological Polar Surface Area (TPSA) | ~32.26 Ų | A low TPSA (< 60 Ų) is generally associated with good cell membrane permeability, but the polar nature of the hydroxyl group is a key driver for solubility in polar solvents.[7] |

Note: These values are estimations based on cheminformatics software and the properties of similar structures. Experimental verification is required for definitive characterization.

Predicted Solubility Profile

The fundamental principle of "like dissolves like" provides a framework for predicting solubility.[8] Based on the structural analysis, the following trends are anticipated for this compound:

-

High Solubility:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group can form strong hydrogen bonds with these solvents. In aqueous media, solubility will be highly pH-dependent. At acidic pH (e.g., pH < 7), the piperidine nitrogen will be protonated, forming a salt and significantly increasing solubility.[2][9]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating polar molecules and are expected to dissolve this compound readily.

-

-

Moderate Solubility:

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and should be capable of dissolving the compound, although perhaps to a lesser extent than highly polar solvents.

-

Ethers (e.g., THF, Diethyl Ether): The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group, but the overall non-polar character of these solvents may limit high solubility.

-

-

Low to Insoluble:

-

Non-polar Solvents (e.g., Hexane, Toluene, Heptane): The dominant polar functionalities (-OH, -N-) of the molecule are incompatible with the non-polar nature of these solvents, leading to poor solvation and low solubility.[2]

-

Experimental Determination of Solubility: A Validating Protocol

Given the absence of published data, experimental determination is crucial. The shake-flask method is the gold standard for measuring thermodynamic (equilibrium) solubility.[10][11]

Principle of the Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to achieve a saturated solution. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique.[8]

Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV or LC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is sufficient (e.g., 5-10 mg for a 1 mL solvent volume).

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period. For thermodynamic solubility, 24 to 48 hours is typically required to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[10]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[8]

-

Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (see Section 5) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mol/L at the specified temperature.

Caption: Experimental workflow for the shake-flask solubility determination.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is essential. The choice of analytical method depends on the compound's properties and the required sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique.[13] However, this compound lacks a strong chromophore, meaning it does not absorb UV light strongly. Direct analysis may therefore suffer from poor sensitivity. To overcome this, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, can be employed to create a derivative that is easily detectable.[14][15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for this type of analysis due to its superior sensitivity and selectivity, which eliminates the need for derivatization.[16][17] The mass spectrometer can directly detect and quantify the this compound molecule with high accuracy, even at very low concentrations. This makes it ideal for determining solubility in solvents where the compound is only sparingly soluble.

Safety and Handling

As a piperidine derivative, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for piperidine compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[18][19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[20][21]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials and sources of ignition.[19]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste in accordance with local regulations.[21]

Conclusion

While quantitative solubility data for this compound is not published, a scientific, structure-based assessment predicts high solubility in polar solvents and poor solubility in non-polar solvents. Its solubility in aqueous media is expected to be highly pH-dependent due to the basic nature of the piperidine nitrogen. This guide provides the necessary theoretical framework and a robust, validated experimental protocol—the shake-flask method coupled with LC-MS analysis—to enable researchers to generate precise and reliable solubility data. Such data is indispensable for optimizing synthetic routes, developing purification strategies, and accelerating the progression of drug discovery projects that utilize this valuable chemical intermediate.

References

- Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.

- Funel, C., & Abla, M. (2018).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.

- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.

- Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.

- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.

- BioDuro. (n.d.). ADME Solubility Assay.

- Al-Shdefat, R., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE.

- Agilent Technologies. (n.d.). SAR study of piperidine derivatives as inhibitors. PMC - PubMed Central.

- Solubility of Things. (n.d.). Piperidine | Solubility of Things.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents.

- ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF.

- Federal University of Santa Maria. (2013).

- PubMed. (n.d.). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.

- Journal of the American Chemical Society. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.

- MDPI. (n.d.). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs.

- Dissolution Technologies. (2006, August). Analytical Method Selection for Drug Product Dissolution Testing.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PMC - PubMed Central.

- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.

- Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. (n.d.). PubMed.

- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PMC - PubMed Central.

- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.

- u:scholar. (2016, October 18).

- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.

- BenchChem. (2025). Quinidine N-oxide solubility in different organic solvents.

- Yeditepe Journal of Health Sciences. (2025, August 31).

- ResearchGate. (2025, August 10). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Request PDF.

Sources

- 1. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. bioassaysys.com [bioassaysys.com]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. waters.com [waters.com]

- 17. rsc.org [rsc.org]

- 18. jubilantingrevia.com [jubilantingrevia.com]

- 19. chemos.de [chemos.de]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. nj.gov [nj.gov]

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 1-Cyclobutylpiperidin-4-ol

Introduction: The Unassuming Architect of Complex Neuromodulators

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds. Its unique conformational properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of a vast array of therapeutics. Within this important class of compounds, 1-Cyclobutylpiperidin-4-ol has emerged as a particularly valuable building block. Though structurally unassuming, its strategic incorporation into larger molecules has been instrumental in the development of potent and selective agents targeting the central nervous system. This technical guide will provide an in-depth exploration of the discovery, synthesis, and historical context of this compound, offering insights for researchers, scientists, and drug development professionals.

The primary significance of the 1-cyclobutylpiperidine moiety lies in its role as a key pharmacophore in a series of potent and selective histamine H3 receptor (H3R) inverse agonists. These compounds have shown considerable therapeutic promise for the treatment of sleep disorders and cognitive deficits. The cyclobutyl group, in particular, appears to confer a favorable balance of physicochemical properties, influencing receptor affinity, selectivity, and pharmacokinetic profiles.

Modern Synthesis: The Efficiency of Reductive Amination

The most prevalent and efficient method for the synthesis of this compound is the direct reductive amination of 4-hydroxypiperidine with cyclobutanone. This one-pot reaction is favored for its high yield, operational simplicity, and the ready availability of the starting materials.

Experimental Protocol: Synthesis of this compound

Reaction: Reductive amination of 4-hydroxypiperidine with cyclobutanone.

Procedure:

-

To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or methanol), add cyclobutanone.

-

The reaction mixture is then treated with a reducing agent, such as sodium triacetoxyborohydride, at a controlled temperature, typically between 20°C and 30°C.

-

The reaction is stirred for a period of 12 to 14 hours to ensure complete conversion.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and chromatographic techniques to yield this compound.[1]

Causality of Experimental Choices: The choice of sodium triacetoxyborohydride as the reducing agent is deliberate. It is a mild and selective reagent that is particularly effective for the reductive amination of aldehydes and ketones. Its kinetic profile allows for the formation of the iminium ion intermediate before rapid reduction, minimizing side reactions. The use of a controlled temperature ensures the stability of the reactants and intermediates, leading to a cleaner reaction profile and higher yield.

Diagram of the Reductive Amination Workflow

Caption: Workflow for the synthesis of this compound via reductive amination.

Historical Context and the Evolution of N-Substituted Piperidines

While the contemporary importance of this compound is well-documented in recent literature, pinpointing its exact first synthesis is more elusive. Its "discovery" is less a singular event and more a logical step in the broader evolution of piperidine chemistry for pharmaceutical applications.

The piperidine scaffold itself has been a subject of chemical investigation since the 19th century. However, the systematic exploration of N-substituted piperidine derivatives for therapeutic purposes gained significant momentum in the mid-20th century. Early research often focused on N-alkyl and N-aryl substitutions in the quest for novel analgesics, antihistamines, and anticholinergics.

The synthesis of N-substituted 4-piperidones, which are direct precursors to 4-piperidinols, was an active area of research in the 1960s and 1970s. Methodologies from this era laid the groundwork for the synthesis of a wide variety of N-functionalized piperidines. While specific documentation of the N-cyclobutyl variant from this period is scarce in readily available literature, the exploration of various N-cycloalkyl groups on the piperidine ring was a logical progression for medicinal chemists seeking to modulate the steric and electronic properties of their compounds.

The advent and refinement of reductive amination as a robust and versatile synthetic tool in the latter half of the 20th century significantly streamlined the synthesis of such compounds. This methodology provided a more direct and efficient route to N-substituted piperidines compared to earlier multi-step processes. It is highly probable that the first synthesis of this compound was achieved through this method, likely in a medicinal chemistry program exploring structure-activity relationships of N-cycloalkyl piperidine derivatives.

The contemporary value of this compound was truly realized with the intensive investigation of histamine H3 receptor antagonists in the early 21st century. Researchers at institutions like Suven Life Sciences and Teva Pharmaceuticals extensively synthesized and evaluated a range of derivatives, leading to the identification of clinical candidates such as SUVN-G3031 and others.[2][3][4][5][6] These efforts solidified the importance of the 1-cyclobutylpiperidine-4-oxy motif as a privileged scaffold for targeting the H3 receptor.

Applications in Drug Discovery: A Scaffold for Neuromodulation

The primary application of this compound is as a key intermediate in the synthesis of histamine H3 receptor inverse agonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. By blocking the constitutive activity of this receptor, inverse agonists can enhance the release of neurotransmitters like acetylcholine and dopamine, which are crucial for arousal, cognition, and wakefulness.

The 1-cyclobutylpiperidine-4-oxy core structure has been a cornerstone in the development of numerous H3 receptor inverse agonists with potential applications in treating:

-

Sleep Disorders: By promoting wakefulness, these compounds are investigated for conditions like narcolepsy.

-

Cognitive Deficits: Their ability to enhance cholinergic neurotransmission makes them attractive for treating cognitive impairments associated with Alzheimer's disease and other neurological disorders.[2][6]

Quantitative Data on Key Derivatives

| Compound Name | Target | Assay | Quantitative Data (Ki) | Reference(s) |

| N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031) | hH3R | Radioligand Binding | 8.73 nM | [1][3] |

| 1‐[2‐(1‐cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one | hH3R | Radioligand Binding | 4.0 nM | [2][6] |

| (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a) | H3R | Functional Antagonism | Potent in vivo | [4][5] |

Diagram of the Role of this compound in H3R Inverse Agonist Synthesis

Caption: General synthetic pathway from this compound to H3R inverse agonists.

Conclusion: An Enduring Legacy in Medicinal Chemistry

This compound serves as a compelling example of how a relatively simple chemical entity can become a cornerstone in the development of complex and highly specific therapeutic agents. While its precise "discovery" may be nestled within the broader history of piperidine chemistry, its modern significance is undeniable. The efficient and scalable synthesis via reductive amination has made it a readily accessible and highly valuable building block for drug discovery programs. The continued exploration of its derivatives in the context of neurological and psychiatric disorders ensures that the legacy of this compound in medicinal chemistry is far from complete. Its story is a testament to the enduring power of fundamental scaffolds in the ongoing quest for novel medicines.

References

- BenchChem. (n.d.). Application Notes and Protocols: (R)-1-Cyclobutylpiperidin-3-amine in the Synthesis of Bioactive Molecules.

- ResearchGate. (n.d.). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition | Request PDF.

- Nirogi, R., Shinde, A., Mohammed, A. R., Badange, R. K., Reballi, V., Bandyala, T. R., ... & Jasti, V. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry, 62(3), 1203–1217.

- Hudkins, R. L., Josef, K. A., Becknell, N. C., Aimone, L. D., Mathiasen, J. A., Gruner, J. A., & Raddatz, R. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303–1306.

- ScienceDirect. (n.d.). Discovery of (1R, 6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]3,4-diaza-bicyclo[4.1.0] hept-4-en-2-one (R, S-4a): Histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting.

- PubMed. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H 3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition.

Sources

- 1. EP0134124B1 - Piperidine derivatives - Google Patents [patents.google.com]

- 2. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 4. CAS 359880-05-0: N-Cyclobutyl-4-piperidone | CymitQuimica [cymitquimica.com]

- 5. US5948914A - Piperidine derivative and process for preparing the same - Google Patents [patents.google.com]

- 6. US4254129A - Piperidine derivatives - Google Patents [patents.google.com]

The Cyclobutyl Group: A Strategic Asset in the Design of Advanced Piperidine-Based Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of approved drugs.[1][2] Its conformational flexibility and synthetic tractability have made it a privileged scaffold in drug design.[3][4] However, the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of innovative substitution patterns. This guide focuses on the strategic incorporation of the cyclobutyl group onto the piperidine scaffold, a tactic that has gained significant traction for its ability to confer a unique and advantageous set of properties to drug candidates. We will delve into the multifaceted roles of the cyclobutyl moiety, from its impact on physicochemical characteristics and metabolic stability to its influence on pharmacological activity, providing a comprehensive resource for the rational design of next-generation piperidine derivatives.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a wide array of pharmaceuticals and natural products.[5][6] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and serving as a basic center, which is often crucial for target engagement. The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets.[3] The synthetic accessibility and the possibility of functionalization at multiple positions make it an exceptionally versatile building block for creating diverse chemical libraries.[7][8]

The Cyclobutyl Group: More Than Just a Bulky Substituent

The cyclobutyl group, a four-membered carbocycle, has emerged as a valuable functional group in medicinal chemistry, offering distinct advantages over other alkyl or cyclic substituents.[9][10] Its unique puckered three-dimensional structure and electronic properties impart significant and often beneficial changes to the parent molecule.[11][12]

Physicochemical Properties Modulation

The introduction of a cyclobutyl group can profoundly influence the physicochemical properties of a piperidine derivative, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity and Solubility: The cyclobutyl moiety is a non-polar, hydrophobic group that can increase the lipophilicity of a molecule. This can be advantageous for crossing cellular membranes and accessing lipophilic binding pockets of target proteins. However, this increase in lipophilicity must be carefully balanced to maintain adequate aqueous solubility for oral bioavailability. The replacement of planar aromatic rings with a puckered cyclobutane can lead to improved solubility.[13]

-

Increased sp3 Character: A key trend in modern drug design is the move towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3).[13] This is often correlated with increased clinical success rates. The incorporation of a cyclobutyl group, being entirely sp3-hybridized, increases the three-dimensionality and Fsp3 character of a molecule, which can lead to better binding affinity and improved physicochemical properties.[13]

A Bioisosteric Replacement Strategy

The cyclobutyl group is frequently employed as a bioisostere for other common chemical motifs, offering a way to fine-tune a molecule's properties while retaining or improving its biological activity.[14]

-

tert-Butyl Bioisostere: The cyclobutyl group can serve as a bioisostere for the sterically demanding tert-butyl group.[14] While mimicking its bulk, the cyclobutyl group offers a different conformational profile and can sometimes lead to improved metabolic stability.[15][16]

-

Aryl Ring Bioisostere: In some cases, the cyclobutyl ring can replace an aromatic ring.[11][13] This substitution can be beneficial in several ways:

| Property | Aromatic Ring | Cyclobutyl Ring | Impact of Replacement |

| Planarity | High | Low (Puckered) | Increased 3D shape, potentially better target fit.[13] |

| Fsp3 Character | Low | High | Improved "drug-like" properties and clinical success correlation.[13] |

| Metabolic Stability | Often susceptible to oxidation | Generally more stable | Reduced clearance, longer half-life.[13] |

| Solubility | Can be poor | Often improved | Better potential for oral bioavailability.[13] |

Impact on Pharmacological Activity

The introduction of a cyclobutyl group can directly influence the pharmacological activity of a piperidine derivative through several mechanisms:

-

Conformational Restriction: The rigid, puckered nature of the cyclobutyl ring can conformationally constrain the piperidine scaffold or its substituents.[11] This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to enhanced potency.

-

Filling Hydrophobic Pockets: The bulk and hydrophobicity of the cyclobutyl group make it ideal for occupying hydrophobic pockets within a protein's binding site.[11][12] This can lead to increased van der Waals interactions and a significant boost in binding affinity.

-

Directing Key Pharmacophore Groups: The defined geometry of the cyclobutyl ring can be used to precisely position other key pharmacophoric elements for optimal interaction with the target.[11]

A notable example is the discovery of a potent histamine H3 receptor inverse agonist, where a cyclobutyl group on the piperidine nitrogen was found to be optimal for activity, leading to a compound with cognitive enhancing and wake-promoting properties.[17]

Enhancing Metabolic Stability

One of the most significant advantages of incorporating a cyclobutyl group is the potential to improve a compound's metabolic stability.[11][18]

-

Blocking Metabolically Labile Sites: The cyclobutyl group can be strategically placed to shield adjacent, metabolically vulnerable positions from enzymatic degradation. Its chemical inertness makes it resistant to common metabolic transformations.[11]

-

Reduced Susceptibility to Oxidation: Compared to linear alkyl chains or electron-rich aromatic systems, the C-H bonds of a cyclobutane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes.[19]

Synthetic Strategies and Experimental Protocols

The successful incorporation of a cyclobutyl group into a piperidine derivative relies on robust synthetic methodologies.

Synthesis of Cyclobutyl-Piperidine Building Blocks

A common approach involves the synthesis of a versatile cyclobutyl-piperidine building block that can be further elaborated.[20]

Protocol: Synthesis of N-Boc-4-(cyclobutylamino)piperidine

-

Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) and cyclobutylamine (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-4-(cyclobutylamino)piperidine.

Late-Stage Functionalization

Modern cross-coupling methodologies allow for the late-stage introduction of cyclobutyl groups, which is particularly valuable in lead optimization.

Protocol: Suzuki-Miyaura Cross-Coupling for Aryl Cyclobutane Synthesis

-

Reaction Setup: In a reaction vessel, combine the aryl bromide-substituted piperidine (1.0 eq), cyclobutylboronic acid or its pinacol ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (K2CO3) (2.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, for example, a mixture of dioxane and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the residue by column chromatography.

Visualizing the Impact of the Cyclobutyl Group

The following diagrams illustrate the key concepts discussed in this guide.

Figure 1: The multifaceted role of the cyclobutyl group in piperidine derivatives.

Figure 2: Cyclobutyl group as a strategic bioisostere.

Conclusion and Future Perspectives

The cyclobutyl group is a powerful tool in the medicinal chemist's armamentarium for the design of novel piperidine-based therapeutics. Its ability to modulate physicochemical properties, act as a versatile bioisostere, enhance pharmacological activity, and improve metabolic stability makes it a highly attractive substituent.[11][13][17][18] As our understanding of structure-activity and structure-property relationships continues to grow, we can expect to see the increasingly sophisticated and strategic application of the cyclobutyl moiety in the development of safer and more effective drugs. The ongoing development of novel synthetic methods will further facilitate the exploration of this valuable chemical space, paving the way for the next generation of piperidine-containing medicines.

References

- Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. (2022-12-06).

- Bioisosteres of tert-Butyl Group - Enamine.

- Cyclobutanes in Small‐Molecule Drug Candid

- Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)

- The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Public

- Some biologically active (cyclo)alkylpiperidines.

- Metabolically Stable tert-Butyl Replacement - PMC - NIH.

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH.

- Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing - PubMed.

- Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system DISSERT

- The Role of Piperidine Deriv

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed.

- Cyclobutanes in Small‐Molecule Drug Candid

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Metabolism of cyclopropyl groups - Hypha Discovery Blogs.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03).

- Cyclobutanes in Small-Molecule Drug Candid

- Bioactive cyclobutane-containing alkaloids | Request PDF - ResearchG

- (PDF)

- Research progress on piperidine-containing compounds as agrochemicals.

- Cyclobutane—Physical Properties and Theoretical Studies | Request PDF - ResearchG

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- The Role of Piperidine Deriv

- Piperidine-based drug discovery - ResearchG

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]

- 9. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. enamine.net [enamine.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hyphadiscovery.com [hyphadiscovery.com]

- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

The Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the landscape of medicinal chemistry.[1][2] Its remarkable prevalence in a vast number of FDA-approved drugs and biologically active natural products solidifies its status as a "privileged scaffold" in the art of drug design.[1][3][4][5][6] This guide provides a comprehensive exploration of the piperidine motif, delving into its fundamental physicochemical properties, conformational intricacies, and profound impact on the pharmacological activity of a diverse array of therapeutics. We will dissect the structure-activity relationships (SAR) that govern its interactions with biological targets, explore key synthetic strategies, and present detailed protocols for the evaluation of piperidine-containing compounds. This document aims to serve as an authoritative resource for professionals engaged in the discovery and development of novel therapeutics, offering insights grounded in established scientific principles and field-proven applications.

The Ubiquity and Privileged Nature of the Piperidine Scaffold

The piperidine moiety is a recurring structural theme in a multitude of pharmaceuticals spanning a wide range of therapeutic areas.[2][7][8] Its derivatives are integral components of drugs targeting the central nervous system (CNS), including antipsychotics like haloperidol and risperidone, and stimulants such as methylphenidate.[5][9] Furthermore, the piperidine ring is found in potent analgesics like fentanyl and pethidine, anticancer agents, antivirals, and antimalarials, underscoring its versatility.[7][9][10][11]

The classification of piperidine as a "privileged scaffold" is not arbitrary.[1][3][4][5][6] This designation arises from its ability to serve as a versatile template that can be readily modified to interact with a variety of biological targets with high affinity and specificity.[4] The key attributes contributing to its success include:

-

Three-Dimensionality: The sp³-hybridized nature of its carbon atoms imparts a distinct three-dimensional character, allowing for precise spatial orientation of substituents to engage with complex binding pockets of proteins.[7][12]

-

Basic Nitrogen Atom: The presence of a basic nitrogen atom is crucial for forming ionic interactions with acidic residues in target proteins and can be pivotal for modulating physicochemical properties such as solubility.[4]

-

Conformational Flexibility: The piperidine ring can adopt various conformations, most notably the chair form, which allows it to adapt to the steric demands of different binding sites.[6][9]

-

Metabolic Stability: The piperidine core is generally considered to be metabolically stable, a desirable characteristic for drug candidates.[4][6]

Physicochemical Properties and Conformational Analysis: The Foundation of Activity

The therapeutic efficacy of a piperidine-containing drug is intrinsically linked to its physicochemical properties and conformational behavior.

Physicochemical Characteristics

A comparative analysis with its five-membered counterpart, pyrrolidine, highlights some of the subtle yet significant properties of the piperidine ring.

| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |

| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic, making them largely interchangeable when basicity is the primary driver of interaction.[4] |

| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is slightly more lipophilic, which can influence solubility, cell permeability, and potential off-target interactions.[4] |

Table 1: Comparative Physicochemical Properties of Piperidine and Pyrrolidine.[4]